REACTION_CXSMILES
|
[C:1]([C:3]1([C:8]2[CH:13]=[CH:12][C:11]([N:14]([CH3:16])[CH3:15])=[CH:10][CH:9]=2)[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].N.[H][H]>[Ni].CO>[CH3:15][N:14]([CH3:16])[C:11]1[CH:12]=[CH:13][C:8]([C:3]2([CH2:1][NH2:2])[CH2:7][CH2:6][CH2:5][CH2:4]2)=[CH:9][CH:10]=1
|
Name
|
|
Quantity
|
281.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)C1=CC=C(C=C1)N(C)C
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
3500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a pressure reactor was placed
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=C(C=C1)C1(CCCC1)CN)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 284.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |